molecular formula C15H18ClNO2 B2411968 Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-50-4

Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2411968
CAS RN: 2287266-50-4
M. Wt: 279.76
InChI Key: WYAXGWYARBWWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1999 by John W. Huffman, a chemist at Clemson University, as part of his research on the endocannabinoid system.

Mechanism of Action

Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate works by binding to the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. This system is responsible for regulating a variety of physiological processes, including appetite, pain sensation, mood, and memory. When Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate binds to these receptors, it activates them and produces a range of psychoactive effects.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a sense of euphoria, relaxation, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate in lab experiments is that it produces consistent and predictable effects, which makes it useful for studying the endocannabinoid system and its interactions with synthetic cannabinoids. However, one limitation is that its psychoactive effects can make it difficult to control for extraneous variables in experiments.

Future Directions

There are several potential future directions for research on Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate and synthetic cannabinoids more broadly. One area of interest is the development of new synthetic cannabinoids that have fewer side effects and are less addictive than existing compounds. Another area of interest is the use of synthetic cannabinoids as potential treatments for a range of medical conditions, including chronic pain, anxiety, and epilepsy. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on the brain and body, particularly with regard to addiction and dependence.

Synthesis Methods

Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is synthesized through a multi-step process that involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 3-(3-chloro-2-methylphenyl)acryloyl chloride, followed by the reaction of the resulting product with methylamine. The final product is obtained through a series of purification steps.

Scientific Research Applications

Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been used extensively in scientific research to study the endocannabinoid system and its interactions with synthetic cannabinoids. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for mediating the effects of cannabinoids.

properties

IUPAC Name

methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-9-10(4-3-5-11(9)16)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAXGWYARBWWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C23CC(C2)(C3)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

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